molecular formula C22H18N2O3S2 B3297415 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide CAS No. 895448-37-0

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide

Cat. No. B3297415
CAS RN: 895448-37-0
M. Wt: 422.5 g/mol
InChI Key: RRYIYPWWHZJZOG-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular properties . They have shown promising results against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, D. J. Jethava and co-workers synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of these derivatives have been discussed along with the molecular docking studies of selected compounds against the target DprE1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These reactions are used to create a variety of benzothiazole derivatives with different properties and potential applications.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for further research.

Mechanism of Action

Mode of Action

The mode of action of benzothiazole derivatives can vary depending on the specific derivative and its target. Some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis pathway in Mycobacterium tuberculosis .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. The ADMET calculation of some benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

The result of a compound’s action at the molecular and cellular level can vary depending on its specific targets and mode of action. Some benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Advantages and Limitations for Lab Experiments

One advantage of studying N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide is that it is a small molecule that can easily penetrate cell membranes. This makes it a promising candidate for further research in diseases that affect the central nervous system. However, one limitation of studying this compound is that its mechanism of action is still not fully understood. More research is needed to determine the exact biochemical pathways that are affected by this compound.

Future Directions

There are several future directions for research on N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide. One area of interest is in the treatment of Alzheimer's disease. This compound has been shown to reduce the production of beta-amyloid, which is a protein that forms plaques in the brains of Alzheimer's patients. Further research is needed to determine if this compound can be used as a therapeutic agent for Alzheimer's disease.
Another area of interest is in the treatment of inflammatory bowel disease. This compound has been shown to have anti-inflammatory effects in preclinical studies, which make it a promising candidate for further research in this area.
In addition, more research is needed to determine the exact mechanism of action of this compound. This will help to identify the biochemical pathways that are affected by this compound and may lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in a variety of diseases. Its anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, more research is needed to determine its exact mechanism of action and to identify the biochemical pathways that are affected by this compound.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives depend on their specific structure and properties. Some benzothiazole derivatives have shown cytotoxicity against human cancer cell lines , suggesting potential risks associated with exposure. Always handle these compounds with appropriate safety precautions.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-15-9-11-18(12-10-15)29(26,27)14-21(25)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYIYPWWHZJZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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